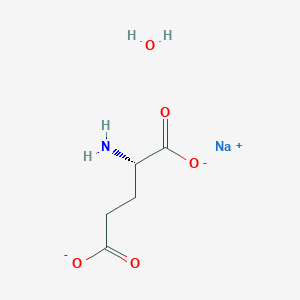
sodium (2S)-2-aminopentanedioate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2S)-2-aminopentanedioate hydrate is a chemical compound that belongs to the class of amino acid derivatives. It is a sodium salt of (2S)-2-aminopentanedioic acid, also known as L-glutamic acid. This compound is often used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2S)-2-aminopentanedioate hydrate typically involves the neutralization of (2S)-2-aminopentanedioic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction can be represented as follows:
(2S)-2-aminopentanedioic acid+NaOH→sodium (2S)-2-aminopentanedioate hydrate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple crystallization steps to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium (2S)-2-aminopentanedioate hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Sodium (2S)-2-aminopentanedioate hydrate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving amino acid metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of sodium (2S)-2-aminopentanedioate hydrate involves its interaction with various molecular targets. In biological systems, it can act as a neurotransmitter or a precursor to other bioactive compounds. The pathways involved include:
Neurotransmission: Acts on glutamate receptors in the nervous system.
Metabolic Pathways: Participates in the synthesis of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Sodium (2S)-2-aminobutanedioate hydrate: Another amino acid derivative with similar properties.
Sodium (2S)-2-aminopropanedioate hydrate: A simpler amino acid derivative with different reactivity.
Uniqueness
Sodium (2S)-2-aminopentanedioate hydrate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C5H9NNaO5- |
|---|---|
Molecular Weight |
186.12 g/mol |
IUPAC Name |
sodium;(2S)-2-aminopentanedioate;hydrate |
InChI |
InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-2/t3-;;/m0../s1 |
InChI Key |
GJBHGUUFMNITCI-QTNFYWBSSA-L |
Isomeric SMILES |
C(CC(=O)[O-])[C@@H](C(=O)[O-])N.O.[Na+] |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


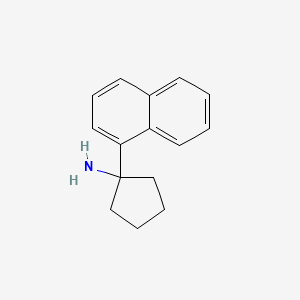
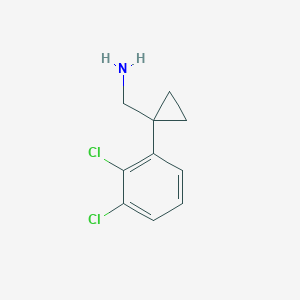
![1-(2-fluoroethyl)-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741634.png)
![Methoxy({[4-(4-methylphenoxy)-3-nitrophenyl]methylidene})amine](/img/structure/B11741639.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741645.png)
![heptyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741649.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741668.png)
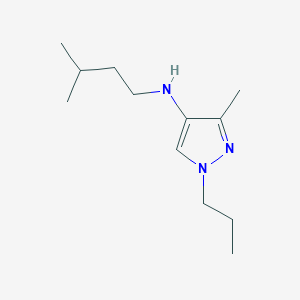
![Methoxy({[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11741680.png)
![Dimethyl[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B11741691.png)
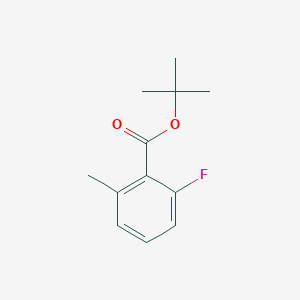
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741700.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11741703.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11741713.png)
